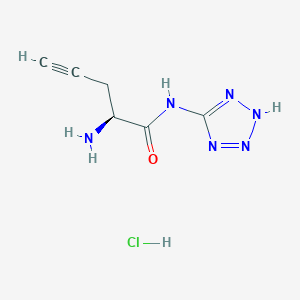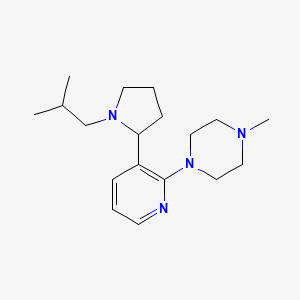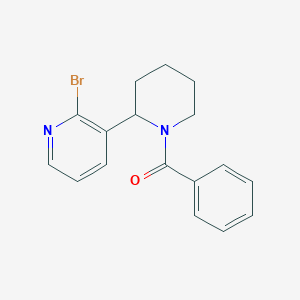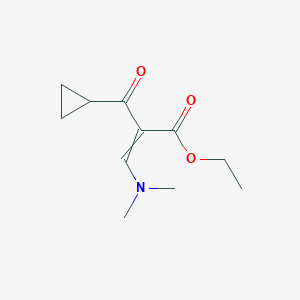
3-N-(2-phenylethyl)butane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-(2-phenylethyl)butane-1,3-diamine is an organic compound that belongs to the class of 1,3-diamines These compounds are characterized by the presence of two amino groups attached to the first and third carbon atoms of a butane chain The phenylethyl group attached to the nitrogen atom adds to the complexity and potential functionality of the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(2-phenylethyl)butane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of 1,3-dibromobutane with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the amino groups from the 2-phenylethylamine.
Another method involves the reductive amination of 3-oxo-1-phenylbutane with 2-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a more direct route to the desired diamine by forming the carbon-nitrogen bonds in a single step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-N-(2-phenylethyl)butane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
3-N-(2-phenylethyl)butane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-N-(2-phenylethyl)butane-1,3-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylethyl group can enhance binding affinity and selectivity towards certain molecular targets, while the diamine moiety can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diaminopropane: A simpler diamine with a shorter carbon chain.
1,3-Diaminobutane: Similar structure but lacks the phenylethyl group.
2-Phenylethylamine: Contains the phenylethyl group but lacks the additional amino group.
Uniqueness
3-N-(2-phenylethyl)butane-1,3-diamine is unique due to the presence of both the phenylethyl group and the 1,3-diamine structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The phenylethyl group can enhance lipophilicity and membrane permeability, while the diamine structure provides multiple sites for chemical modification and interaction with other molecules.
Propriétés
Formule moléculaire |
C12H20N2 |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
3-N-(2-phenylethyl)butane-1,3-diamine |
InChI |
InChI=1S/C12H20N2/c1-11(7-9-13)14-10-8-12-5-3-2-4-6-12/h2-6,11,14H,7-10,13H2,1H3 |
Clé InChI |
MOISNRLATWGSBX-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN)NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


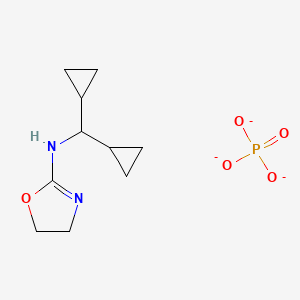
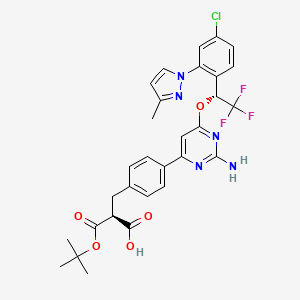
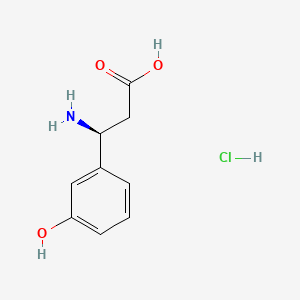
![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
